molecular formula C12H10N2O4S2 B5875266 4-(2-methoxy-5-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

4-(2-methoxy-5-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No. B5875266
M. Wt: 310.4 g/mol
InChI Key: QNAFPSZEKXPDSX-TWGQIWQCSA-N
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Description

4-(2-methoxy-5-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a chemical compound with potential applications in scientific research. It is a thiazolone derivative that has been synthesized and investigated for its various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-(2-methoxy-5-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
4-(2-methoxy-5-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell and animal models. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-methoxy-5-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in lab experiments include its high purity and yield, as well as its potential as a therapeutic agent for various diseases. However, its limitations include its potential toxicity and the need for further investigation into its mechanism of action and potential side effects.

Future Directions

There are many future directions for research on 4-(2-methoxy-5-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, particularly in human clinical trials. Another direction is to further investigate its mechanism of action and potential side effects. Additionally, it may be worthwhile to investigate its potential as a tool for studying various cellular processes and signaling pathways.

Synthesis Methods

The synthesis of 4-(2-methoxy-5-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the condensation of 2-aminothiazole with 2-methoxy-5-nitrobenzaldehyde in the presence of a catalyst and a solvent. The resulting intermediate is then reacted with methylthioacetic acid to yield the final product. This method has been optimized for high yield and purity and has been used in various research studies.

Scientific Research Applications

4-(2-methoxy-5-nitrobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been investigated for its anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential as a therapeutic agent for various diseases such as diabetes, Alzheimer's, and Parkinson's.

properties

IUPAC Name

(4Z)-4-[(2-methoxy-5-nitrophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S2/c1-18-10-4-3-8(14(16)17)5-7(10)6-9-11(15)20-12(13-9)19-2/h3-6H,1-2H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAFPSZEKXPDSX-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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